molecular formula C12H14N4O B11614298 4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole

4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B11614298
M. Wt: 230.27 g/mol
InChI Key: QCGISKLKAPGJMY-UHFFFAOYSA-N
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Description

4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole typically involves an azo-coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. For instance, the synthesis can be achieved by reacting 2-methoxyaniline with 3,5-dimethyl-1H-pyrazole under acidic conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The azo group (N=N) can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but contains additional methoxy groups.

    4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar azo compound with a different aromatic substituent.

    4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Another azo compound with a biphenyl group.

Uniqueness

4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-(2-methoxyphenyl)diazene

InChI

InChI=1S/C12H14N4O/c1-8-12(9(2)14-13-8)16-15-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,13,14)

InChI Key

QCGISKLKAPGJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=CC=C2OC

solubility

18 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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